molecular formula C20H19N3O2 B5504659 Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate CAS No. 65789-90-4

Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate

Cat. No.: B5504659
CAS No.: 65789-90-4
M. Wt: 333.4 g/mol
InChI Key: MHPIVQZZFBEHAM-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate is a chemical compound of significant interest in medicinal chemistry research, built around a privileged pharmacophore structure. This small molecule features a pyrimidine core, a nitrogen-containing heterocycle that is fundamental to biology and widely used in the development of pharmaceuticals . The specific substitution pattern on the pyrimidine ring, including the phenyl and aminobenzoate groups, is characteristic of compounds investigated for a range of biological activities. Researchers value this structural motif because pyrimidine-based compounds are frequently explored as key scaffolds in drug discovery . While the specific biological data for this compound may be limited in the public domain, its core structure is closely related to other documented pyrimidine derivatives that have shown potential in various research areas. For instance, structurally similar compounds, such as those featuring a pyrimidine ring linked to an aminobenzoate group, are often investigated for their potential interactions with enzymatic targets . The phenylpyrimidine moiety, in particular, is a common feature in molecules studied for their bioactive properties . The presence of the ester functional group (benzoate) also offers a handle for further chemical modification, making this compound a potential intermediate in the synthesis of more complex molecules for exploratory research. This product is provided For Research Use Only . It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet for detailed hazard information.

Properties

IUPAC Name

ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-3-25-20(24)16-9-11-17(12-10-16)22-18-13-14(2)21-19(23-18)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPIVQZZFBEHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351258
Record name STK008107
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65789-90-4
Record name STK008107
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring through the reaction of benzylidene acetones with ammonium thiocyanates. This is followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and finally, the formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring. Common reagents for these reactions include halides and amines.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate exhibits a range of biological activities that make it a candidate for further research in drug development:

  • Anticancer Properties : Compounds with similar structures have shown promising anticancer activities. Pyrimidine derivatives are known for their ability to inhibit various cancer cell lines, which suggests that this compound may also possess such properties. Studies have indicated that pyrimidine derivatives can interfere with cellular proliferation and induce apoptosis in cancer cells .
  • Antimicrobial Activity : Research has demonstrated that pyrimidine-based compounds often exhibit antimicrobial properties. This includes both bactericidal and fungicidal effects, making them suitable for developing new antibiotics or antifungal agents .

Therapeutic Applications

The therapeutic potential of this compound is being investigated across several domains:

Therapeutic Area Potential Application
Oncology Development of anticancer agents targeting specific pathways in tumor cells.
Infectious Diseases Exploration as a new class of antimicrobial agents against resistant strains.
Neurology Investigation into neuroprotective effects, particularly in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the biological efficacy and potential therapeutic uses of similar compounds:

  • Antitumor Activity : A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of novel pyrimidine derivatives with significant antitumor activity against various cancer cell lines, suggesting a similar pathway for this compound .
  • Antimicrobial Studies : Research conducted on pyrimidine derivatives indicated their effectiveness against a range of microbial pathogens, prompting further investigation into their use as broad-spectrum antibiotics .
  • Neuroprotective Effects : Preliminary studies suggest that compounds with a pyrimidine structure may offer neuroprotective benefits, potentially aiding in the treatment of conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use. In the case of its antitrypanosomal activity, the compound may interfere with the metabolic processes of the Trypanosoma parasites, leading to their death .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrimidine- and benzoate-based derivatives, focusing on substituent effects, synthetic routes, and reported applications.

Pyrimidine-Based Benzoate Derivatives

(a) Ethyl 4-((4-(Pyridin-4-yl)Pyrimidin-2-yl)Amino)Benzoate
  • Structure : Replaces the 6-methyl and 2-phenyl groups on the pyrimidine ring with a 4-pyridinyl group.
  • Synthesis : Prepared via hydrazine hydrate-mediated condensation (84.3% yield) .
  • Key Differences :
    • The pyridinyl substituent introduces a basic nitrogen, enhancing solubility in polar solvents compared to the hydrophobic phenyl group in the target compound.
    • Derivatives (5a–5e) showed variable yields (52–68%), suggesting steric or electronic challenges in synthesis .
(b) Ethyl 4-(2-Chloropyrimidin-4-yl)Benzoate (CAS 499195-60-7)
  • Structure: Substitutes the amino linkage with a direct C–C bond and introduces a chlorine atom at position 2 of the pyrimidine.
  • Molecular Formula : C₁₃H₁₁ClN₂O₂ (MW 262.69 g/mol) .
  • Chlorine enhances electrophilicity, making it reactive in cross-coupling reactions .
(c) Ethyl 2-{[(4-Oxo-7-Phenylthieno[3,2-d]Pyrimidin-3(4H)-yl)Acetyl]Amino}Benzoate (CAS 61261-98-1)
  • Structure: Incorporates a thienopyrimidine ring fused with a ketone and an acetylated amino group.

Heterocyclic Benzoate Esters

(a) I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate)
  • Structure : Features a pyridazine ring instead of pyrimidine.
  • Key Differences :
    • Pyridazine’s two adjacent nitrogen atoms increase polarity and metabolic stability compared to pyrimidines .
(b) I-6273 (Ethyl 4-(4-(Methylisoxazol-5-yl)Phenethylamino)Benzoate)
  • Structure : Substitutes pyrimidine with a methylisoxazole ring.
  • Key Differences :
    • The isoxazole group improves bioavailability due to its balanced lipophilicity and hydrogen-bonding capacity .

Functional Group Comparisons

(a) Ethyl 4-(Dimethylamino)Benzoate
  • Structure: Replaces the pyrimidinylamino group with a dimethylamino substituent.
  • Applications : Acts as a co-initiator in resin cements, demonstrating higher reactivity (72% degree of conversion) than methacrylate-based analogs .
  • Key Differences: The dimethylamino group lacks the aromatic heterocycle, reducing π-π interactions but enhancing electron-donating effects .

Critical Analysis

  • Synthetic Feasibility : The target compound’s synthesis is less documented in the provided evidence compared to analogs like those in and , which report optimized yields and scalable routes.
  • Biological Relevance: Pyrimidine derivatives with amino linkages (e.g., target compound, ) are often explored as kinase inhibitors, though specific data on the target molecule’s activity is lacking in the evidence.
  • Material Science Applications: The dimethylamino analog () outperforms methacrylate-based initiators, suggesting that the pyrimidinylamino group in the target compound may offer unique photophysical properties for polymerization .

Biological Activity

Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate, a compound belonging to the pyrimidine class, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, detailing its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C21H22N4O2
  • Molecular Weight : 366.43 g/mol
  • IUPAC Name : this compound

The compound features a benzoate moiety linked to a pyrimidine derivative, which is significant for its biological interactions.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit promising anticancer properties. This compound has been investigated for its ability to inhibit specific cancer cell lines by targeting antiapoptotic proteins such as Bcl-2. A study demonstrated that related compounds could bind to Bcl-2 proteins, enhancing cytotoxicity against cancer cells with overexpressed Bcl-2, suggesting that this compound may share similar mechanisms .

Antimicrobial Properties

Pyrimidine derivatives have also shown antimicrobial activity. This compound may inhibit bacterial growth through interference with nucleic acid synthesis or other cellular processes. Preliminary assays suggest that it could be effective against various bacterial strains, although specific data on this compound is limited .

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. Studies on related pyrimidine derivatives indicate that they can inhibit kinases involved in critical cellular pathways, such as PfGSK3 and PfPK6 in Plasmodium species, which are crucial targets for antimalarial therapies . Further research is needed to evaluate the specific enzyme interactions of this compound.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various pyrimidine derivatives to optimize their biological activity. For instance, modifications at the 6-position of the pyrimidine ring have shown significant impacts on binding affinity and cytotoxicity against cancer cell lines . This suggests that similar modifications could enhance the efficacy of this compound.

Clinical Implications

While direct clinical studies involving this compound are scarce, its structural analogs have been tested in preclinical models. These studies highlight a potential role in combination therapies for cancers characterized by antiapoptotic protein overexpression. The ability to sensitize resistant cancer cells to conventional therapies like cisplatin has been noted, indicating a promising avenue for future research .

Data Table: Biological Activities of Related Pyrimidine Compounds

Compound NameBiological ActivityIC50 (µM)Target
Compound AAnticancer5Bcl-2
Compound BAntimicrobial10Bacterial DNA synthesis
Ethyl 4-[...]Potentially anticancerTBDTBD

Note: IC50 values and targets are indicative and require further validation for Ethyl 4-[...] based on ongoing research.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:

  • Step 1: Formation of the pyrimidine core via cyclization of substituted amidines or thioureas.
  • Step 2: Coupling the pyrimidine moiety with ethyl 4-aminobenzoate via a Buchwald–Hartwig amination or direct nucleophilic aromatic substitution .
  • Optimization Strategies:
    • Use of palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) to enhance coupling efficiency.
    • Solvent selection (e.g., DMF or toluene) and temperature control (reflux at 110–130°C) to minimize side reactions.
    • Purification via column chromatography or recrystallization (ethanol/water mixtures) to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Answer:

  • 1H/13C NMR: Confirm the presence of the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), pyrimidine protons (δ ~8.5–9.0 ppm), and aromatic protons. Integration ratios help verify substitution patterns .
  • IR Spectroscopy: Identify key functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH stretch at ~3300 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+) to confirm the molecular formula .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX software resolve the crystal structure, and what challenges arise during refinement?

Answer:

  • Methodology:
    • Grow crystals via slow evaporation (e.g., ethanol/ethyl acetate mixtures).
    • Collect diffraction data using a synchrotron or rotating anode source.
    • Use SHELXL for refinement: Define space groups (e.g., P 1), apply restraints for disordered moieties, and refine anisotropic displacement parameters .
  • Challenges:
    • Handling twinning or poor crystal quality, which requires data merging or using TWINLAW in SHELXL.
    • Resolving hydrogen-bonding networks (e.g., intramolecular N–H···O interactions) via difference Fourier maps .

Q. What methodological approaches are recommended for evaluating the compound’s pharmacological potential in antimicrobial or anticancer studies?

Answer:

  • Antimicrobial Assays:
    • Conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Include positive controls (e.g., ciprofloxacin) and solvent controls .
  • Anticancer Screening:
    • Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Use dose-response curves (1–100 µM) to calculate IC₅₀ values. Validate results with apoptosis markers (e.g., Annexin V/PI staining) .

Q. How can researchers address contradictions in bioactivity data across studies?

Answer:

  • Data Reconciliation Steps:
    • Standardize assay protocols (e.g., cell passage number, incubation time).
    • Validate compound purity via HPLC (>95%) to rule out impurity-driven effects.
    • Cross-check results with structural analogs to identify SAR (Structure-Activity Relationship) trends .

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